

BAI1 (BAX Activation Inhibitor 1): Application Notes and Protocols

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Compound of Interest		
Compound Name:	BAI1	
Cat. No.:	B1667710	Get Quote

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Introduction

This document provides detailed application notes and protocols for the small molecule BAX Activation Inhibitor 1 (**BAI1**). It is crucial to distinguish **BAI1**, a direct, allosteric inhibitor of the pro-apoptotic protein BAX, from Brain-Specific Angiogenesis Inhibitor 1, a completely different protein that is also abbreviated as **BAI1**. BAX Activation Inhibitor 1 offers significant potential as a tool for studying the mechanisms of apoptosis and as a therapeutic agent in diseases characterized by excessive BAX-dependent cell death.[1][2]

BAI1 is a carbazole-based compound that directly binds to a novel allosteric site on inactive, monomeric BAX.[1][3] This binding stabilizes the inactive conformation of BAX, thereby preventing its activation, translocation to the mitochondria, and subsequent oligomerization, which are critical steps in the intrinsic apoptosis pathway.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for BAI1's inhibitory activity.

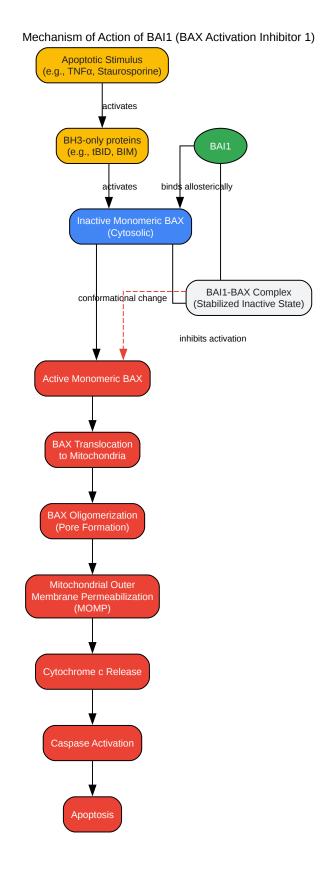


Parameter	Value	Assay Conditions	Reference
IC50	3.3 μΜ	tBID-induced BAX- mediated membrane permeabilization (Liposomal Release Assay)	[3][5][6]
IC50	1.8 μΜ	TNFα + Cyclohexamide- induced apoptosis (Caspase 3/7 Assay in WT MEFs)	[1][6][7]
IC50	5 ± 1 μM	tBID-induced BAX membrane association and translocation	[3][7]
IC50	2 ± 1 μM	BIM SAHB-induced BAX membrane association and translocation	[3][7]
Kd	15.0 ± 4 μM	Direct binding to BAX (Microscale Thermophoresis)	[3][7]

Mechanism of Action: Allosteric Inhibition of BAX

BAI1 functions as a non-competitive, allosteric inhibitor of BAX activation. It binds to a previously unrecognized hydrophobic pocket on the BAX protein, distinct from the BH3-only protein binding "trigger site".[1][4] This interaction stabilizes the inactive conformation of BAX, preventing the conformational changes necessary for its pro-apoptotic function.[1]





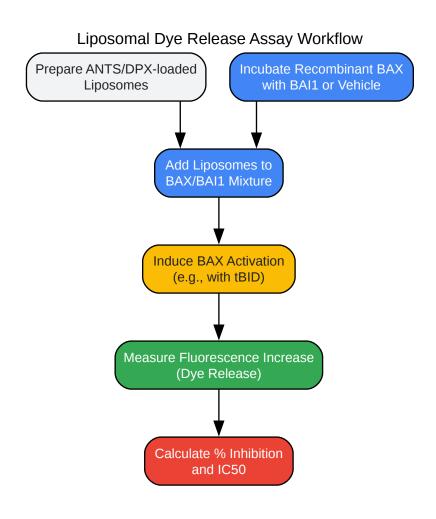
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Caption: Allosteric inhibition of BAX activation by BAI1.



Experimental Protocols Liposomal Dye Release Assay for BAX Inhibition

This in vitro assay assesses the ability of **BAI1** to inhibit BAX-mediated permeabilization of liposomes, mimicking the mitochondrial outer membrane.



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Caption: Workflow for the Liposomal Dye Release Assay.

Materials:

- Recombinant full-length BAX protein
- Recombinant tBID (or other BAX activator)
- ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt)



- DPX (p-xylene-bis-pyridinium bromide)
- Lipids (e.g., a mix of phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin)
- Liposome buffer (e.g., 10 mM HEPES pH 7.2, 200 mM KCl, 0.2 mM EDTA, 5 mM MgCl2)
- Extruder with 0.1 μm pore size membranes
- 96-well black plates
- Fluorescence plate reader

Protocol:

- Liposome Preparation:
 - Prepare a lipid film and hydrate with liposome buffer containing ANTS and DPX.
 - Generate unilamellar liposomes by sonication and extrusion through a 0.1 μm membrane.
 - Separate the liposomes from free dye using a size-exclusion chromatography column.
- Assay Setup:
 - In a 96-well black plate, add 10 μL of a 10x solution of recombinant BAX (final concentration 100-500 nM).
 - Add BAI1 at various concentrations or vehicle control.
 - Add 10 μL of ANTS/DPX-loaded liposomes.
- Initiation and Measurement:
 - \circ Initiate the reaction by adding 10 µL of a 10x solution of tBID.
 - Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~520 nm)
 over time.



- After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and obtain the maximal fluorescence signal.
- Data Analysis:
 - Calculate the percentage of dye release for each condition.
 - Plot the percentage of inhibition against the concentration of BAI1 to determine the IC50 value.

Caspase 3/7 Activity Assay for Apoptosis Inhibition

This cell-based assay measures the activity of executioner caspases 3 and 7, key markers of apoptosis, to assess the efficacy of **BAI1** in a cellular context.

Materials:

- Mouse Embryonic Fibroblasts (MEFs) (Wild-type, BAX KO, and BAK KO)
- Cell culture medium and supplements
- TNFα and Cyclohexamide (CHX) to induce apoptosis
- BAI1
- Caspase-Glo® 3/7 Assay Kit (or equivalent)
- White-walled 96-well plates
- Luminometer

Protocol:

- Cell Seeding:
 - Seed MEFs in a white-walled 96-well plate at a density that ensures they are subconfluent at the time of the assay.
 - Incubate overnight to allow for cell attachment.



Treatment:

- Pre-treat the cells with various concentrations of BAI1 or vehicle control for 1 hour.
- Induce apoptosis by adding TNFα and Cyclohexamide.
- Incubate for the desired time (e.g., 8 hours).

Assay Procedure:

- Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
- Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
- Mix the contents on a plate shaker at low speed for 30-60 seconds.
- Incubate at room temperature for 1-3 hours, protected from light.
- Measurement and Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percentage of caspase inhibition relative to the vehicle-treated, apoptosisinduced control.
 - Determine the IC50 value by plotting inhibition versus **BAI1** concentration.

BAX Translocation Immunofluorescence Assay

This imaging-based assay visualizes the translocation of BAX from the cytosol to the mitochondria upon apoptotic stimulus and the inhibitory effect of **BAI1** on this process.

Materials:

- Cells cultured on glass coverslips
- Apoptosis-inducing agent (e.g., Staurosporine)



BAI1

- 4% Paraformaldehyde (PFA) in PBS for fixation
- Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody against BAX
- Fluorophore-conjugated secondary antibody
- Mitochondrial marker (e.g., MitoTracker Red or an antibody against a mitochondrial protein like ATP5α)
- · DAPI for nuclear staining
- Fluorescence microscope

Protocol:

- Cell Culture and Treatment:
 - Grow cells on glass coverslips in a multi-well plate.
 - Pre-treat with BAI1 or vehicle for 1 hour.
 - Induce apoptosis with Staurosporine for the appropriate duration.
- Staining:
 - If using a mitochondrial dye like MitoTracker, stain the live cells according to the manufacturer's protocol before fixation.
 - Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
 - Rinse with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes.
 - Block non-specific binding with blocking buffer for 1 hour.



- Incubate with the primary anti-BAX antibody overnight at 4°C.
- Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
- If a mitochondrial protein is being used as a marker, co-incubate with the appropriate primary and secondary antibodies.
- Counterstain the nuclei with DAPI.
- Imaging and Analysis:
 - Mount the coverslips on microscope slides.
 - Image the cells using a fluorescence microscope.
 - Analyze the images for the co-localization of BAX (e.g., green fluorescence) with mitochondria (e.g., red fluorescence), which appears as yellow puncta in merged images.
 - Quantify the percentage of cells showing BAX translocation in each treatment group.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell types, reagents, and experimental conditions. Always follow standard laboratory safety procedures.

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